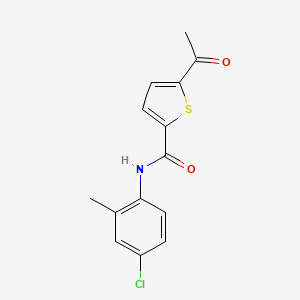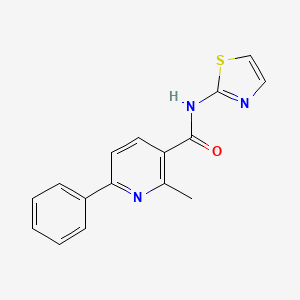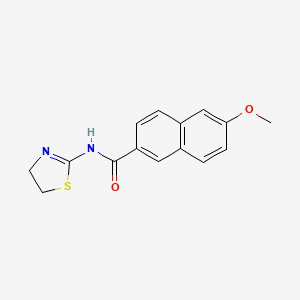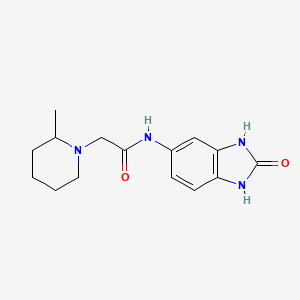
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide, also known as ACTC, is a synthetic compound that belongs to the family of thiophene-2-carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide exerts its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that plays a crucial role in maintaining tissue homeostasis. 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. Moreover, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMPs. In addition, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to exhibit insecticidal and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, it has been extensively studied for its potential applications in medicinal chemistry, agrochemicals, and pharmaceuticals. However, there are also some limitations associated with the use of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide in lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the mechanism of action of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide is not fully understood, which may hinder its further development.
Orientations Futures
There are several future directions for the research on 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide. One of the potential areas of research is the development of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide derivatives with improved anticancer activity and reduced cytotoxicity. Moreover, the mechanism of action of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide needs to be further elucidated to understand its full potential. Furthermore, the insecticidal and antifungal activity of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide can be further explored for its potential applications in agriculture. Overall, the research on 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has significant potential for the development of novel therapeutics and agrochemicals.
Méthodes De Synthèse
The synthesis of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide involves the reaction of 2-acetylthiophene with 4-chloro-2-methylaniline in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to obtain 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
In addition to its anticancer activity, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has also been investigated for its potential applications in other fields. It has been reported to exhibit insecticidal activity against the cotton bollworm and the diamondback moth. Moreover, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to have antifungal activity against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea.
Propriétés
IUPAC Name |
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-8-7-10(15)3-4-11(8)16-14(18)13-6-5-12(19-13)9(2)17/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCWMFNWJFKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)

![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7454828.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)

![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)